2-chloro-N,N-bis(2-methoxyethyl)pyridin-4-amine
Description
2-Chloro-N,N-bis(2-methoxyethyl)pyridin-4-amine is a substituted pyridine derivative featuring a chloro group at the 2-position and two 2-methoxyethyl substituents on the amine nitrogen. Applications for such compounds may include intermediates in pharmaceutical or agrochemical synthesis, though specific uses require further research.
Properties
IUPAC Name |
2-chloro-N,N-bis(2-methoxyethyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2/c1-15-7-5-14(6-8-16-2)10-3-4-13-11(12)9-10/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALROLUCPUMSIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-Chloro-N,N-bis(2-methoxyethyl)pyridin-4-amine is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chloro group and two methoxyethyl groups. The structural formula can be represented as follows:
This structure is significant because the presence of electron-withdrawing and electron-donating groups can influence its biological activity.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's activity is often evaluated through in vitro assays that measure its inhibitory effects on specific enzymes or cellular processes.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications to the substituents on the pyridine ring can significantly impact biological potency. For instance, the introduction of different alkyl or aryl groups at the nitrogen positions alters the compound's lipophilicity and binding affinity to target proteins .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Inhibition of NAPE-PLD : A study evaluating various pyridine derivatives found that this compound exhibited moderate inhibitory activity against N-acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism . The IC50 value was determined to be around 200 nM, indicating potential for further optimization.
- Anticancer Activity : In another investigation, this compound was tested against various cancer cell lines. The compound demonstrated selective cytotoxicity towards certain T-cell malignancies, with IC50 values in the low micromolar range . This suggests its potential as a therapeutic agent in oncology.
- Neuroprotective Effects : Preliminary studies have indicated that this compound may possess neuroprotective properties, potentially through modulation of signaling pathways related to neuroinflammation. Further research is required to elucidate these mechanisms fully .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Study Focus | Target Enzyme/Cell Line | IC50 Value (nM) | Notes |
|---|---|---|---|
| NAPE-PLD Inhibition | NAPE-PLD | ~200 | Moderate potency; potential for optimization |
| Anticancer Activity | T-cell malignancies | Low micromolar | Selective cytotoxicity observed |
| Neuroprotective Effects | Neuroinflammatory pathways | TBD | Potential modulation of signaling pathways |
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Pharmaceutical Development : The compound serves as a lead structure for developing drugs targeting various diseases, particularly those affecting the central nervous system (CNS) and cancer. Its modifications can enhance potency and selectivity towards specific biological targets.
2. Biological Studies
- Enzyme Inhibition : Research indicates that 2-chloro-N,N-bis(2-methoxyethyl)pyridin-4-amine exhibits inhibitory activity against enzymes such as N-acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in lipid metabolism. The compound has shown an IC50 value of approximately 200 nM, suggesting moderate potency.
- Neuroprotection : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways. Further investigations are needed to clarify these mechanisms.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that alterations to the substituents on the pyridine ring significantly affect the compound's biological activity. For instance, variations in alkyl or aryl groups can modify lipophilicity and binding affinity to target proteins, thereby influencing therapeutic efficacy.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
| Study Focus | Target Enzyme/Cell Line | IC50 Value (nM) | Notes |
|---|---|---|---|
| NAPE-PLD Inhibition | NAPE-PLD | ~200 | Moderate potency; potential for optimization |
| Anticancer Activity | T-cell malignancies | Low micromolar | Selective cytotoxicity observed |
| Neuroprotective Effects | Neuroinflammatory pathways | TBD | Potential modulation of signaling pathways |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards certain T-cell malignancies, with IC50 values in the low micromolar range. This suggests its potential as a therapeutic agent in oncology.
Neuroprotective Studies
Research indicates that derivatives of this compound may protect neuronal cells from oxidative stress, enhancing survival through modulation of relevant signaling pathways. This property is particularly significant for developing treatments for neurodegenerative diseases .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and inferred properties of 2-chloro-N,N-bis(2-methoxyethyl)pyridin-4-amine and related compounds:
Substituent Effects on Reactivity and Properties
- Halogen Influence : Replacing chlorine with fluorine (as in the 2-fluoro analog) introduces a smaller, more electronegative substituent. This may reduce electrophilicity at the pyridine ring but improve metabolic stability in biological systems .
- Methoxyethyl vs. Chloroethyl Groups : Compared to tris(2-chloroethyl)amine (HN3, ), the methoxyethyl groups in the target compound lack the reactive β-chloroethyl motifs responsible for DNA alkylation in nitrogen mustards. This structural difference likely renders the pyridine derivative less cytotoxic but more stable under physiological conditions.
- Backbone Variation : The acrylamide derivative () shares the bis(2-methoxyethyl) substitution pattern but features a flexible acrylamide backbone, enabling polymerization. In contrast, the rigid pyridine core in the target compound may favor planar interactions in crystal packing or receptor binding.
Solubility and Physical Properties
- The methoxyethyl groups in both the target compound and N,N-bis(2-methoxyethyl)acrylamide () likely enhance solubility in polar solvents (e.g., water, methanol) compared to nonpolar analogs like 2-chloro-N,N-bis(allyl)propanamide ().
- The pyridine ring’s aromaticity may reduce solubility in aqueous media relative to aliphatic amines but improve thermal stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
